molecular formula C12H10N2O3 B2481633 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid CAS No. 478063-57-9

1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B2481633
CAS No.: 478063-57-9
M. Wt: 230.223
InChI Key: BUECKAUXCQHBKN-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a 4-methylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable dicarbonyl compound to yield the desired pyridazine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-3-oxo-1,4-dihydropyridazine-4-carboxylic acid
  • 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-5-carboxylic acid
  • 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-6-carboxylic acid

Comparison: Compared to these similar compounds, 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid may exhibit unique properties due to the position of the carboxylic acid group. This positional difference can influence the compound’s reactivity, biological activity, and overall stability. The specific arrangement of functional groups can also affect its interaction with molecular targets, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1-(4-methylphenyl)-4-oxopyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-8-2-4-9(5-3-8)14-7-6-10(15)11(13-14)12(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUECKAUXCQHBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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